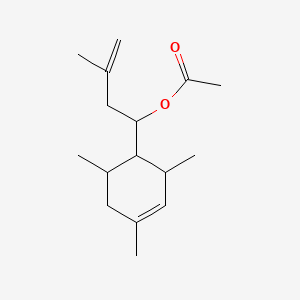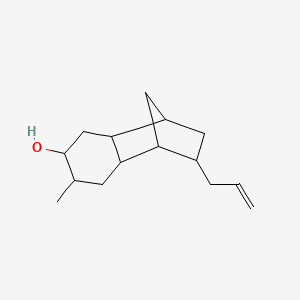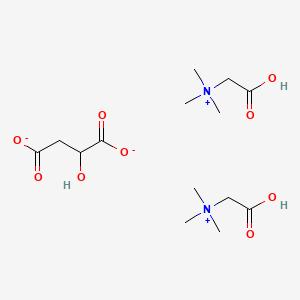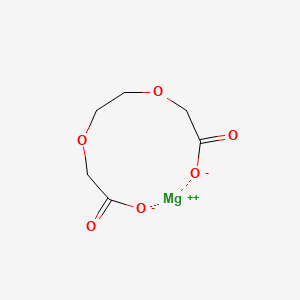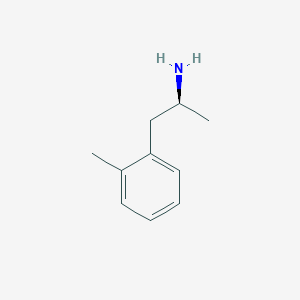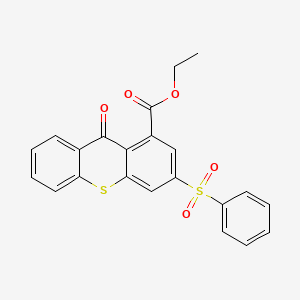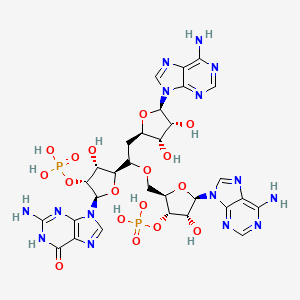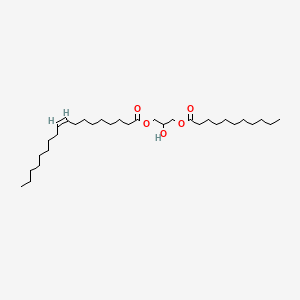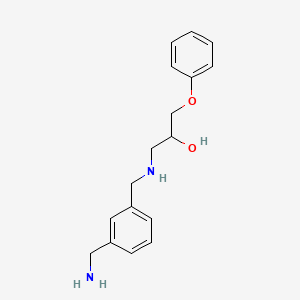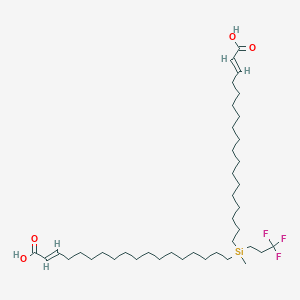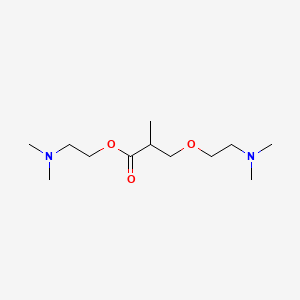
2-(Dimethylamino)ethyl 3-(2-(dimethylamino)ethoxy)isobutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)ethyl 3-(2-(dimethylamino)ethoxy)isobutyrate is an organic compound with a complex structure that includes tertiary amine, ether, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl 3-(2-(dimethylamino)ethoxy)isobutyrate typically involves the reaction of dimethylamine with ethylene oxide to produce 2-(dimethylamino)ethanol. This intermediate is then reacted with isobutyric acid or its derivatives under esterification conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)ethyl 3-(2-(dimethylamino)ethoxy)isobutyrate can undergo various chemical reactions, including:
Oxidation: The tertiary amine group can be oxidized to form N-oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ether linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkoxides or thiolates can be employed under basic conditions.
Major Products
Oxidation: N-oxides of the tertiary amine.
Reduction: Alcohols from the ester group.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
2-(Dimethylamino)ethyl 3-(2-(dimethylamino)ethoxy)isobutyrate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)ethyl 3-(2-(dimethylamino)ethoxy)isobutyrate involves its interaction with molecular targets such as enzymes and receptors. The tertiary amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The ether and ester functionalities contribute to the compound’s solubility and reactivity, facilitating its role in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethanol: A precursor in the synthesis of the target compound, with similar amine and ether functionalities.
Bis(2-dimethylaminoethyl) ether: Shares the dimethylaminoethyl group but differs in its overall structure and applications.
2-(Dimethylamino)ethyl acrylate: Contains the dimethylaminoethyl group and is used in polymer chemistry.
Properties
CAS No. |
86218-70-4 |
|---|---|
Molecular Formula |
C12H26N2O3 |
Molecular Weight |
246.35 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 3-[2-(dimethylamino)ethoxy]-2-methylpropanoate |
InChI |
InChI=1S/C12H26N2O3/c1-11(10-16-8-6-13(2)3)12(15)17-9-7-14(4)5/h11H,6-10H2,1-5H3 |
InChI Key |
FACKEXLZTVELDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCCN(C)C)C(=O)OCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


